2-Methylisopropylaminoethanol
Description
2-Isopropylaminoethanol, also referred to as 2-(isopropylamino)ethanol or N-isopropylethanolamine (CAS 109-56-8), is a tertiary amino alcohol with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol . Structurally, it consists of an ethanol backbone substituted with an isopropylamino group (-NH-CH(CH₃)₂) at the second carbon. Amino alcohols like this are widely used as intermediates in pharmaceuticals, surfactants, and corrosion inhibitors due to their dual functional groups (amine and alcohol) .
Properties
Molecular Formula |
C6H15NO |
|---|---|
Molecular Weight |
117.19 g/mol |
IUPAC Name |
1-(propan-2-ylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO/c1-4-6(8)7-5(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
NTCQPXGIHQHHBC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NC(C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Boiling Points: Diisopropylaminoethanol has the highest boiling point (187–192°C), attributed to its larger molecular size and stronger van der Waals interactions .
- Density: Diethylaminoethanol and dimethylaminoethanol are denser than diisopropylaminoethanol due to differences in branching and molecular packing .
- Synthesis: 2-Isopropylaminoethanol can be synthesized via alkylation of isopropylamine with 2-bromoethanol, similar to the method described for 2-((2-methoxyethyl)(methyl)amino)ethanol in . Diisopropylaminoethanol is produced by reducing amides (e.g., via catalytic hydrogenation) or alkylating amines with chloroethanol derivatives .
Research Findings :
- Diisopropylaminoethanol: Exhibits strong hydrogen-bonding capacity, making it useful in formulations requiring solubility in polar and nonpolar solvents . Its spectroscopic properties (e.g., IR and NMR) have been rigorously characterized for quality control in pharmaceuticals .
- Diethylaminoethanol: Regulated under occupational exposure limits (PEL: 10 ppm) due to its volatility and mild toxicity .
- 2-((2-Methoxyethyl)(methyl)amino)ethanol: Demonstrated in as a precursor to complex spirocyclic compounds, highlighting its role in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
